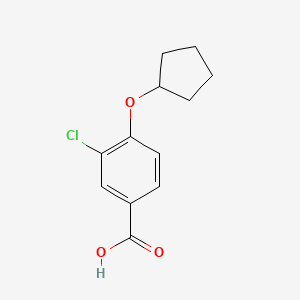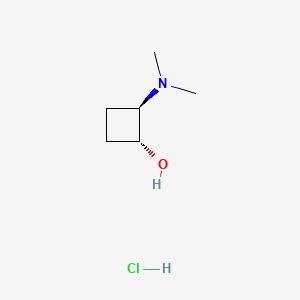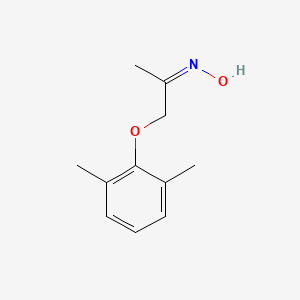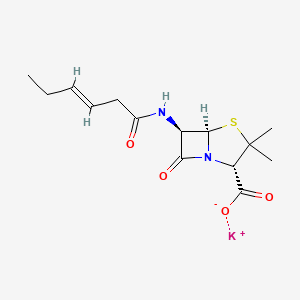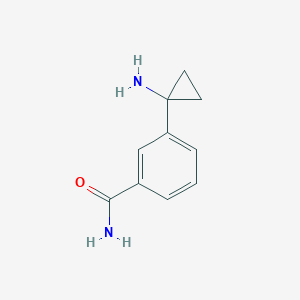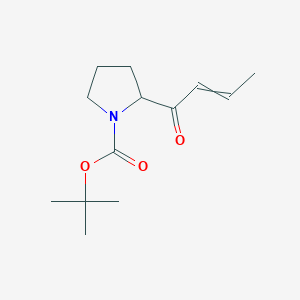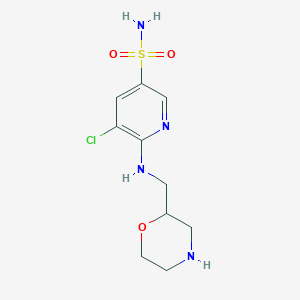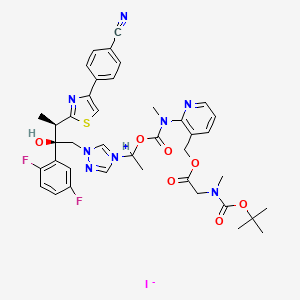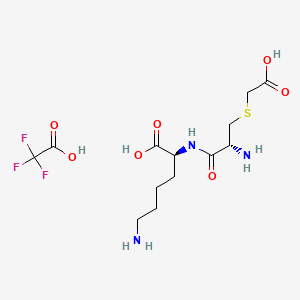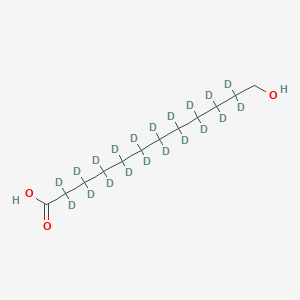
12-Hydroxylauric-d20 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxylauric-d20 Acid, also known as 12-Hydroxydodecanoic-d20 Acid, is a deuterated form of 12-Hydroxylauric Acid. This compound is a medium-chain fatty acid with a hydroxyl group at the 12th carbon position. It is used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylauric-d20 Acid typically involves the hydroxylation of lauric acid. The process can be catalyzed by cytochrome P450 enzymes, particularly CYP4A11, which hydroxylates lauric acid at the 12th position . The reaction conditions often include the use of high-performance liquid chromatography for the quantification of the product .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The deuterium atoms are introduced into the lauric acid molecule, followed by hydroxylation to produce the final compound .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxylauric-d20 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of 12-ketolauric-d20 acid.
Reduction: Formation of 12-hydroxylauryl alcohol-d20.
Substitution: Formation of various substituted lauric acid derivatives.
Scientific Research Applications
12-Hydroxylauric-d20 Acid is used in a wide range of scientific research applications:
Chemistry: It serves as a reference material in analytical chemistry for the study of fatty acid metabolism.
Biology: It is used to investigate the role of hydroxylated fatty acids in biological systems.
Medicine: Research on its potential therapeutic effects in treating metabolic disorders is ongoing.
Industry: It is used in the production of biodegradable surfactants and lubricants.
Mechanism of Action
The mechanism of action of 12-Hydroxylauric-d20 Acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Lauric Acid: A medium-chain fatty acid without the hydroxyl group.
12-Hydroxylauric Acid: The non-deuterated form of 12-Hydroxylauric-d20 Acid.
12-Ketolauric Acid: The oxidized form of 12-Hydroxylauric Acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
236.44 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
InChI Key |
ZDHCZVWCTKTBRY-KHKAULECSA-N |
Isomeric SMILES |
[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
